3-(4-Methoxyphenyl)-1H-pyrrole

Anticancer drug discovery Microtubule dynamics Structure-activity relationship

3-(4-Methoxyphenyl)-1H-pyrrole is a heterocyclic aromatic compound featuring a pyrrole core substituted at the 3-position with a para-methoxyphenyl group. This specific substitution pattern imparts unique electronic and steric properties that distinguish it from other mono-substituted pyrroles, making it a valuable building block in medicinal chemistry and materials science.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 63761-14-8
Cat. No. B12890721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-1H-pyrrole
CAS63761-14-8
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CNC=C2
InChIInChI=1S/C11H11NO/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10/h2-8,12H,1H3
InChIKeyBAINQHRFYOYGMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxyphenyl)-1H-pyrrole (CAS 63761-14-8): A Strategic Pyrrole Scaffold for Targeted Drug Discovery and Advanced Materials Synthesis


3-(4-Methoxyphenyl)-1H-pyrrole is a heterocyclic aromatic compound featuring a pyrrole core substituted at the 3-position with a para-methoxyphenyl group. This specific substitution pattern imparts unique electronic and steric properties that distinguish it from other mono-substituted pyrroles, making it a valuable building block in medicinal chemistry and materials science [1]. Its molecular formula is C₁₁H₁₁NO, with a molecular weight of 173.21 g/mol, and it is commercially available with standard purities typically ≥95% . The compound serves as a critical intermediate in the synthesis of biologically active molecules, including histone deacetylase inhibitors and antitubulin agents, where the precise placement of the 4-methoxyphenyl group significantly influences target binding and pharmacological outcomes [2].

Why 3-(4-Methoxyphenyl)-1H-pyrrole Cannot Be Replaced by Other Phenylpyrroles or Methoxyphenyl Isomers


Substitution of 3-(4-Methoxyphenyl)-1H-pyrrole with a close analog—such as the 3-methoxyphenyl regioisomer, a 3,4-dimethoxyphenyl derivative, or an N-substituted methoxyphenylpyrrole—fundamentally alters the compound's electronic distribution, hydrogen-bonding capacity, and steric profile, leading to divergent biological activities and material properties. Evidence from antitubulin studies demonstrates that moving the methoxy group from the para to the meta position or adding a second methoxy substituent can reduce microtubule depolymerization potency by 5- to 14-fold [1]. Similarly, electrochemical impedance spectroscopy reveals that the methoxy group's electron-donating effect on the phenyl ring significantly modulates polymer film quality and electronic behavior compared to unsubstituted phenylpyrroles [2]. These findings underscore that the exact 3-(4-methoxyphenyl) substitution pattern is not a trivial structural variant but a key determinant of performance in both pharmacological and materials applications.

Quantitative Differentiation of 3-(4-Methoxyphenyl)-1H-pyrrole Against Closest Analogs: A Data-Driven Evidence Compendium


Microtubule Depolymerization Potency: 4-Methoxyphenyl Substituent vs. 3,4-Dimethoxyphenyl and 3-Methoxyphenyl Analogues

In a series of C-4 substituted pyrrole-based antitubulin agents, the 4-methoxyphenyl substituent exhibited a 14-fold higher EC₅₀ value compared to the 3,4-dimethoxyphenyl substituent found in the lead compound JG-03-14, while the 3-methoxyphenyl substituent showed a 5-fold higher EC₅₀ [1]. This indicates that the para-methoxy arrangement is significantly less potent in this specific microtubule depolymerization assay, highlighting its distinct pharmacological profile relative to di-methoxy or meta-methoxy variants.

Anticancer drug discovery Microtubule dynamics Structure-activity relationship

Electrochemical Film Quality: 1-(4-Methoxyphenyl)-1H-pyrrole vs. N-Phenylpyrrole

Electropolymerization of 1-(4-methoxyphenyl)-1H-pyrrole (MPhPy) onto carbon fiber microelectrodes produced a continuous, well-adhered polymer film with superior morphological characteristics compared to N-phenylpyrrole (PhPy), as evidenced by scanning electron microscopy and atomic force microscopy [1]. The methoxy group's electron-donating effect enhanced the film's electronic properties and homogeneity, with cyclic voltammetry and electrochemical impedance spectroscopy confirming improved charge transfer resistance and double-layer capacitance relative to the unsubstituted phenyl analogue.

Conductive polymers Electropolymerization Surface coatings

Regioisomeric Reactivity: 4-Methoxyphenyl vs. 3-Methoxyphenyl and 2-Methoxyphenyl Pyrroles in Nitrosation

A comparative study of nitrosation on 2,3-diphenyl-5-(methoxyphenyl)pyrroles revealed that the 2-methoxyphenyl isomer is dramatically less reactive than the 3-methoxyphenyl and 4-methoxyphenyl isomers under identical conditions [1]. The 4-methoxyphenyl derivative reacted smoothly with isoamyl nitrite in sodium ethoxide/ethanol, whereas the ortho isomer showed negligible conversion. This divergence is attributed to steric hindrance and electronic effects imposed by the methoxy group's position on the phenyl ring.

Organic synthesis Regioselective functionalization Electrophilic substitution

Cytotoxic Activity of 3-(4-Methoxyphenyl)pyrrole-Containing Derivatives in Leukemia Cells

Compounds incorporating the 3-(4-methoxyphenyl)pyrrole core—specifically 4-carbethoxy-2-(4-methoxybenzoyl)-3-(4-methoxyphenyl)pyrrole (10) and 2-(4-methoxybenzoyl)-3,4-bis-(4-methoxyphenyl)pyrrole (11)—demonstrated potent cytotoxicity against murine and human leukemia/lymphoma cell lines, including selective toxicity against solid tumor lines such as colon adenocarcinoma SW480 and HCT-8, glioma U-87-MG, and rat osteosarcoma UMR-106 [1]. The mode of action study in Tmolt4 leukemia cells revealed inhibition of de novo purine synthesis at PRPP-amido transferase, IMP dehydrogenase, and dihydrofolate reductase, with significant DNA synthesis suppression within 60 minutes.

Cancer therapeutics Cytotoxicity screening Purine biosynthesis inhibition

Synthetic Versatility: 3-(4-Methoxyphenyl)-1H-pyrrole as a Precursor to HDAC Inhibitors

3-(4-Methoxyphenyl)-1H-pyrrole serves as a key starting material for the synthesis of 5-phenyl-3-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid and its nitro derivative, which are claimed as histone deacetylase (HDAC) inhibitors in U.S. Patent US7638550B2 [1]. The patent explicitly describes the preparation of these compounds via a cycloaddition strategy with (E)-2-(4-methoxyphenyl)-1-nitroethene and N-phenylmethylidene glycinate, achieving yields suitable for further medicinal chemistry optimization. The resulting pyrrole-2-carboxylic acid derivatives exhibit HDAC inhibitory activity relevant for cancer therapy.

Medicinal chemistry Epigenetic drug discovery Histone deacetylase inhibition

High-Impact Application Scenarios for 3-(4-Methoxyphenyl)-1H-pyrrole: Where This Specific Pyrrole Outperforms Its Analogs


Development of Selective Anticancer Agents with Reduced Microtubule Toxicity

Based on the 14-fold reduction in microtubule depolymerization potency compared to the 3,4-dimethoxyphenyl analogue [1], 3-(4-methoxyphenyl)-1H-pyrrole is the preferred scaffold for medicinal chemistry programs that aim to minimize off-target microtubule disruption while retaining other anticancer mechanisms (e.g., purine synthesis inhibition or HDAC inhibition). This differentiation is critical for designing agents with improved therapeutic windows and reduced neurotoxicity, a common liability of potent microtubule inhibitors.

Fabrication of High-Performance Conductive Polymer Coatings

Electropolymerization studies confirm that methoxyphenyl-substituted pyrroles yield more uniform and adherent polymer films than unsubstituted phenylpyrroles, with superior electronic properties measured by electrochemical impedance spectroscopy [2]. Therefore, 3-(4-methoxyphenyl)-1H-pyrrole (or its N-substituted derivative) is recommended for applications requiring stable, conductive coatings on carbon fiber microelectrodes, biosensors, or organic electronic devices.

Synthesis of Epigenetic Modulators Targeting Histone Deacetylases

U.S. Patent US7638550B2 explicitly discloses 3-(4-methoxyphenyl)-1H-pyrrole as a precursor to pyrrole-2-carboxylic acids with HDAC inhibitory activity [3]. Research groups pursuing novel HDAC inhibitors for cancer or inflammatory diseases should prioritize this building block to access a validated chemical series, leveraging the established synthetic route to accelerate medicinal chemistry efforts.

Reliable Electrophilic Aromatic Substitution in Multi-Step Organic Synthesis

The regioisomeric reactivity study demonstrates that the 4-methoxyphenyl group undergoes nitrosation smoothly, whereas the 2-methoxyphenyl analogue is dramatically less reactive under identical conditions [4]. For synthetic routes requiring predictable electrophilic substitution on the pyrrole or pendant phenyl ring, the 4-methoxyphenyl regioisomer is the only reliable choice among the mono-methoxy isomers, ensuring consistent yields and avoiding reaction failures.

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